Target Shift: PDE4 to sEH via Glycosylation
Moracin M-3'-O-glucopyranoside demonstrates a complete shift in primary molecular target compared to its aglycone, Moracin M. While Moracin M is a well-documented PDE4 inhibitor (IC₅₀ = 2.9 μM against PDE4D2) [1], the glucosylated derivative exhibits negligible PDE4 activity and instead functions as a soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 7.7 μM [2]. This functional divergence is directly attributable to the 3'-O-glucopyranosyl substitution, which alters binding pocket compatibility. The data are derived from independent enzymatic assays against purified human PDE4D2 catalytic domain [1] and human recombinant sEH [2], respectively.
vs. aglycone IC₅₀ 2.9 μM (PDE4D2)
| Evidence Dimension | Enzymatic inhibition (IC₅₀) for primary molecular target |
|---|---|
| Target Compound Data | sEH IC₅₀ = 7.7 μM |
| Comparator Or Baseline | Moracin M (aglycone): PDE4D2 IC₅₀ = 2.9 μM; sEH activity not reported as primary target |
| Quantified Difference | Complete target switch (PDE4 → sEH) with a 2.7-fold higher IC₅₀ for sEH compared to the aglycone's PDE4 IC₅₀ |
| Conditions | Target compound: Human recombinant sEH enzyme assay. Comparator: Human PDE4D2 catalytic domain (86-413) expressed in E. coli BL21, using [³H]-cAMP as substrate. |
Why This Matters
Procurement of the glucoside instead of the aglycone is mandatory for studies investigating sEH-mediated pathways; using Moracin M would activate a completely different signaling cascade (PDE4 inhibition) and invalidate experimental interpretation.
- [1] Chen, S.-K., Zhao, P., Shao, Y.-X., et al. (2012). Moracin M from Morus alba L. is a natural phosphodiesterase-4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(9), 3261-3264. View Source
- [2] TargetMol. (2025). Moracin M 3’-O-β-glucopyranoside (TN11046) Product Datasheet. View Source
